Dendrobane

Chemical Structure Saturation Terpene Alkaloid

Researchers requiring the unsubstituted dendrobine-type alkaloid scaffold face a procurement gap: most suppliers offer only bioactive dendrobine (CAS 2115-91-5), whose carbonyl group precludes SAR and chemoinformatic use. Dendrobane (CHEBI:35650) is the ketone-free, fully saturated parent scaffold (C16H27NO), classified by ChEBI as the 'terpene alkaloid fundamental parent.' • SAR Foundation: Clean tetracyclic core for unambiguous functionalization. • Database Curation: Definitive parent node for substructure searches and ML model training. • Supply: 10-100 mg standard packs; bulk custom synthesis available.

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
Cat. No. B1234878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDendrobane
Molecular FormulaC16H27NO
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESCC(C)C1C2COC1C3C4(C2CCC4CN3C)C
InChIInChI=1S/C16H27NO/c1-9(2)13-11-8-18-14(13)15-16(3)10(7-17(15)4)5-6-12(11)16/h9-15H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-,16+/m1/s1
InChIKeyVNAJNLDGWVFACK-LUWMMQMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dendrobane Procurement Guide: Assessing the Structural Parent Scaffold of Dendrobine-Type Alkaloids for Research Applications


Dendrobane (CHEBI:35650) is a sesquiterpene alkaloid and is classified by the ChEBI ontology as a 'terpene alkaloid fundamental parent' [1]. This designation indicates its role as the core hydrocarbon scaffold for a family of alkaloids found in Dendrobium species, most notably the bioactive dendrobine-type alkaloids. With a molecular formula of C16H27NO and a monoisotopic mass of 249.20926 Da, dendrobane is structurally characterized by a fully saturated tetracyclic ring system lacking the carbonyl group present in its close analog, dendrobine [2]. For scientific procurement, dendrobane is primarily sought as a reference standard for chemoinformatic or synthetic chemistry studies, not as a bioactive compound, setting it apart from its pharmacologically active relatives.

Chemoinformatic parent scaffold reference
Synthetic intermediate requiring ketone-free core
Non-bioactive reference standard for analytical control

Why Dendrobane Cannot Be Substituted by Dendrobine or Other In-Class Alkaloids for Structural and Synthetic Applications


Generic substitution within the dendrobine-type alkaloid class is invalid due to a fundamental structural dichotomy: dendrobane is the saturated parent hydrocarbon devoid of a ketone group, whereas dendrobine (C16H25NO2) and its analogs are defined by the presence of this carbonyl functionality [1]. This single difference creates a complete divergence in application. Dendrobane's value lies in its role as a fundamental parent scaffold for chemoinformatic ontologies, computational modeling, or as a synthetic intermediate requiring the absence of the reactive ketone [2]. Conversely, dendrobine is procured for its documented bioactivity, such as IC50 values of 3.39 µM against A/FM-1/1/47 (H1N1) . A researcher investigating the structure-activity relationship (SAR) of the scaffold would find dendrobine an inappropriate substitute for the parent dendrobane, as the ketone moiety alters both electronic properties and reactivity. The following quantitative evidence details these non-interchangeable profiles.

Property
Dendrobane
Dendrobine (Substitute)
Carbonyl group
Absent (saturated scaffold)
Present; alters reactivity and electronic profile
Primary application
Scaffold reference, chemoinformatics, synthetic derivatization
Antiviral screening and bioactivity SAR (IC50 reported)

Quantitative Differentiation Evidence for Dendrobane Against Its Closest Structural Analogs


Molecular Formula and Saturation State: Dendrobane vs. Dendrobine

Dendrobane possesses a fully saturated ring system with the molecular formula C16H27NO. Its closest bioactive analog, dendrobine, has the formula C16H25NO2, indicating an additional ketone group and one fewer degree of hydrogen saturation [1]. This structural difference is the primary driver of divergent reactivity and biological function.

Molecular Saturation
Contextual comparison
Dendrobane: C16H27NO (no carbonyl)
Dendrobine: C16H25NO2 (contains C=O)
Structural divergence determines reactivity path
Ketone absence supports scaffold-focused synthesis
Chemical Structure Saturation Terpene Alkaloid

Antiviral Bioactivity: Dendrobane vs. Dendrobine

No peer-reviewed study reports any bioactivity for the parent scaffold dendrobane. In contrast, dendrobine demonstrates quantifiable antiviral activity. Dendrobine inhibits influenza A virus strains with IC50 values of 3.39 µM (A/FM-1/1/47 H1N1), 2.16 µM (A/Puerto Rico/8/34 H274Y H1N1), and 5.32 µM (A/Aichi/2/68 H3N2) . This complete lack of activity for dendrobane highlights its distinct application domain.

Antiviral Activity
Data to verify
Dendrobane: no antiviral activity reported
Dendrobine: IC50 2.16-5.32 µM (Influenza A)
Activity difference confirms non-interchangeability
Bioactivity data from literature; verify for latest evidence
Antiviral Activity Influenza A IC50

Ontological Classification and Chemoinformatic Role: Dendrobane vs. Other Fundamental Parents

Within the ChEBI ontology, dendrobane (CHEBI:35650) is classified as a 'terpene alkaloid fundamental parent,' placing it alongside structural parents like daphnane and eburnamenine, but distinct from the more specific 'dendrobine-type alkaloid' category where its daughter compounds reside [1]. This top-level classification makes dendrobane a uniquely simple reference point for computational studies on the core skeleton, free from the functional group noise of its derivatives.

Ontology Role
Class-level inference
Terpene alkaloid fundamental parent (ChEBI:38525)
Defines core scaffold for chemoinformatic workflows
Top-level ontology node suitable for substructure searches
Chemoinformatics Ontology Parent Scaffold

Recommended Application Scenarios for Dendrobane Based on Quantitative Differentiation


Chemical Synthesis: Scaffold Modification and Derivatization

Dendrobane is the optimal starting material for synthetic chemists aiming to explore the structure-activity relationship (SAR) of the dendrobane scaffold. Its saturated, ketone-free structure (C16H27NO) provides a clean foundation for introducing functional groups at specific positions to generate novel analogs, a process that would be confounded by the pre-existing reactive carbonyl in dendrobine [1].

Chemoinformatics and Database Curation

For curators of chemical databases and computational chemists, dendrobane serves as the definitive 'fundamental parent' entry for the dendrobane/dendrobine alkaloid class, as defined by the ChEBI ontology [1]. Procuring this specific compound ensures a correct and unambiguous structural reference point for substructure searches, scaffold-based clustering, and the training of machine learning models on terpene alkaloid space.

Analytical Standard for Non-Bioactive Reference

While dendrobine is often the standard for bioactive quantification, dendrobane is the appropriate negative control or structural analog standard in experiments where the presence of the carbonyl group must be excluded. Its distinct molecular formula and mass (monoisotopic 249.20926 Da) allow it to serve as a retention time and mass marker without interfering in bioassays where dendrobine's activity would be a confounding factor [2].

Application
Selection Property
Validation Focus
Chemical synthesis: scaffold derivatization
Ketone-free saturated scaffold
Reactivity profiling and analog generation
Chemoinformatics and database curation
Fundamental parent scaffold (ChEBI)
Scaffold-based clustering and virtual screening
Analytical standard (non-bioactive)
Absence of carbonyl; distinct monoisotopic mass
Retention time marker and negative control
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